4'-Aminobiphenyl-4-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10NO3S- |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)/p-1 |
InChI Key |
XTRBDVMERAIUOB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for Aminobiphenyl Sulfonates
Classical and Modern Approaches to Biphenyl (B1667301) Core Construction
The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of the biphenyl scaffold. Over the years, several powerful methods have emerged, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Biaryl Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura and Negishi reactions are among the most powerful methods for the creation of aryl-aryl bonds, forming the biphenyl core of the target molecule. nobelprize.orguliege.be These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nobelprize.org
The Suzuki-Miyaura reaction couples an organoboron compound (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orguliege.begre.ac.uk This method is widely used in both academic and industrial settings due to the stability and commercial availability of the organoboron reagents. uliege.be A general approach to an aminobiphenyl scaffold would involve coupling a bromoaniline derivative with a phenylboronic acid. uliege.be The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. kochi-tech.ac.jp
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Biphenylamine Synthesis
| Catalyst System | Starting Materials | Reaction Conditions | Yield | Reference |
| [Pd(allyl)Cl]₂ / IMes·HCl | 4-Bromo-2,6-dimethylaniline, Phenylboronic acid | K₃PO₄, Toluene/H₂O, 50 °C | 63% | uliege.be |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Bromo-2,6-dimethylaniline, (4-Chlorophenyl)boronic acid | CsF, Dioxane, 100 °C | 51% | uliege.be |
The Negishi coupling reaction offers a facile and high-yield alternative, coupling an organozinc compound with an organic halide, also catalyzed by a palladium or nickel complex. acs.orgwikipedia.org This reaction is known for its high reactivity, selectivity, and mild reaction conditions, often proceeding at room temperature. acs.org The organozinc reagents are typically prepared in situ from the corresponding aryl bromides. acs.org The mechanism is similar to the Suzuki reaction, involving oxidative addition, transmetallation, and reductive elimination steps. researchgate.net The Negishi coupling is particularly useful for constructing sterically hindered biaryls. acs.org
Table 2: Key Features of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Nucleophilic Partner | Key Advantages | Typical Catalyst | Reference |
| Suzuki-Miyaura | Organoboron compounds | Stable reagents, functional group tolerance, widely available starting materials. | Pd(0) complexes with phosphine (B1218219) ligands. | nobelprize.orguliege.be |
| Negishi | Organozinc compounds | High reactivity, mild conditions (room temp), synthesis of hindered biaryls. | Pd(0) or Ni(0) complexes. | acs.orgwikipedia.org |
Reductive Methods for Amine Group Introduction (e.g., from Nitrobiphenyls)
An alternative strategy for synthesizing aminobiphenyls involves first constructing a nitrobiphenyl intermediate, followed by the reduction of the nitro group to an amine. This is a common and effective method for introducing the amino functionality. wikipedia.org
The initial nitrobiphenyl can be synthesized via nitration of biphenyl or through cross-coupling reactions using a nitro-substituted aryl halide. wikipedia.org For instance, 4-nitrobiphenyl (B1678912) can be formed via a Negishi coupling of 1-iodo-4-nitrobenzene (B147127) and a phenylzinc reagent. researchgate.net
Once the nitrobiphenyl is obtained, the nitro group is reduced to an amine. Catalytic hydrogenation is a widely used method, prized for being efficient and environmentally friendly. sioc-journal.cn This process typically involves reacting the nitrobiphenyl with hydrogen gas in the presence of a metal catalyst. wikipedia.org Palladium-on-carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net The reaction selectively reduces the nitro group without affecting the aromatic rings. researchgate.netrsc.org
Other reducing agents and conditions can also be employed. For example, the Cadogan reaction involves the reductive cyclization of 2-nitrobiphenyls using phosphites or triphenylphosphine, which can sometimes yield 2-aminobiphenyl (B1664054) as a side-product. unimi.itnih.govresearchgate.net
Table 3: Catalysts for the Hydrogenation of Nitroaromatics
| Catalyst | Substrate Example | Key Features | Reference |
| Pd/C | 3-(2-Nitrophenyl)isoxazoles | Leads to reduction of the nitro group to an amino group. | researchgate.net |
| Stabilized Pd Nanoparticles | N-4-nitrophenyl nicotinamide | Allows for quantitative chemoselective conversion to the primary amine. | rsc.org |
| Multi-component supported catalyst (Noble metal + Transition metal) | Nitrobenzene (B124822) | Used for the hydrogenation of nitrobenzene to aniline (B41778). | google.com |
Radical Arylation Strategies for Aminobiphenyl Synthesis
Radical arylation provides a metal-free pathway to aminobiphenyls. nih.gov One such method involves the oxidative radical arylation of anilines with arylhydrazines, using air as the oxidant. nih.gov This approach generates substituted 2-aminobiphenyls under mild conditions. nih.govrsc.org The free amino group of the aniline starting material directs the regioselectivity of the reaction. nih.gov
Another strategy is the direct C-H arylation where an aryl radical, generated from a suitable precursor, attacks an arene. researchgate.net While powerful, these methods may offer less regiocontrol compared to cross-coupling reactions, which can be a significant drawback when synthesizing a specific isomer like 4'-aminobiphenyl-4-sulfonate.
Strategies for Selective Sulfonate Group Introduction onto Biphenyl Scaffolds
Once the aminobiphenyl core is established, the next critical step is the introduction of the sulfonate group. This can be achieved through direct or indirect methods, with the choice depending on the desired regioselectivity and the stability of the substrate.
Direct Sulfonation Reactions (e.g., Electrophilic Aromatic Sulfonation)
Direct sulfonation involves treating the biphenyl derivative with a sulfonating agent. rsc.orgElectrophilic aromatic sulfonation is a classic method where the aromatic ring attacks a strong electrophile, typically sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺), generated from fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comorganicchemistrytutor.com
In the case of 4-aminobiphenyl (B23562), the directing effects of the two substituents must be considered. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The phenyl group is also an activating, ortho-, para-directing group. youtube.com Sulfonation of biphenyl itself tends to occur at the para-position. rsc.orgyoutube.com Given that the para-position relative to the amino group is already occupied by the second phenyl ring, sulfonation would be expected to occur on the second ring, primarily at its para-position (the 4'-position). However, under the strongly acidic conditions required for sulfonation, the amino group will exist in its protonated form (-NH₃⁺), which is a deactivating, meta-directing group. This complicates direct sulfonation and can lead to a mixture of products or require protection of the amino group.
Table 4: Products of Biphenyl Derivative Sulfonation
| Starting Material | Sulfonation Product(s) | Reference |
| 2,2'-Dimethylbiphenyl | Mixture of 3,3'-, 3,5'-, and 5,5'-disulfonic acids. | rsc.org |
| 4,4'-Dimethylbiphenyl | Mixture of 2,3'- and 3,3'-disulfonic acids. | rsc.org |
| 2,2'-Dinitrobiphenyl | 4,4'-Disulfonic acid. | rsc.org |
Indirect Routes via Sulfonyl Halide Precursors or Sulfinyl Intermediates
To overcome the challenges of direct sulfonation, indirect routes offer greater control. A common strategy involves the synthesis of a sulfonyl halide, typically a sulfonyl chloride, which can then be converted to the sulfonic acid.
One approach is to start with a biphenyl derivative that has a thiol (-SH) or other sulfur-containing group at the desired position. This group can then be oxidized to a sulfonyl chloride. cbijournal.com Alternatively, sulfonyl chlorides can be synthesized from sulfonyl hydrazides by reacting them with N-chlorosuccinimide (NCS). nih.gov
Once the sulfonyl chloride is formed, it can be readily hydrolyzed to the corresponding sulfonic acid. This two-step process (synthesis of sulfonyl chloride followed by hydrolysis) provides a controlled method for introducing the sulfonate group at a specific position on the biphenyl scaffold, avoiding the harsh conditions and potential side reactions of direct electrophilic sulfonation. Sulfinamides, which can be prepared from sulfonyl chlorides, represent related sulfinyl intermediates that can also be part of multi-step synthetic sequences. nih.gov
Convergent and Divergent Synthetic Pathways Towards this compound
The synthesis of this compound can be strategically approached through both convergent and divergent pathways. These methods offer flexibility in starting materials and reaction sequences, allowing for tailored production based on available precursors and desired purity.
A convergent synthesis involves the independent preparation of key structural fragments of the target molecule, which are then combined in the final steps. For this compound, this typically means the synthesis of a sulfonated phenyl ring and an aminophenyl ring, followed by a cross-coupling reaction to form the central biphenyl bond. A common and effective method for this coupling is the Suzuki-Miyaura reaction. libretexts.orgyoutube.com This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com For instance, 4-aminophenylboronic acid can be coupled with a halogenated benzenesulfonate. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. vedantu.com
Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can be employed to form the biphenyl linkage, typically by coupling two aryl halides. vedantu.comwikipedia.org While historically requiring high temperatures and stoichiometric copper, modern variations have improved the reaction conditions. wikipedia.orgwikipedia.org
A divergent synthesis , in contrast, begins with a common starting material that is progressively modified to introduce the required functional groups. In the case of this compound, a potential starting point is biphenyl itself. The synthesis would then involve sequential nitration and sulfonation reactions. The nitration of biphenyl can produce 4-nitrobiphenyl, which can subsequently be reduced to 4-aminobiphenyl. wikipedia.org The sulfonation of 4-aminobiphenyl would then introduce the sulfonic acid group. The position of sulfonation is directed by the existing amino group.
Another divergent route could start with 4-aminobiphenyl and introduce the sulfonate group through direct sulfonation. smolecule.com Common sulfonating agents include sulfuric acid, oleum, chlorosulfonic acid, and sulfur trioxide. researchgate.netnumberanalytics.com The conditions of the sulfonation reaction, such as temperature and the specific agent used, are critical to control the position of the incoming sulfonic acid group and to minimize side reactions.
The following table outlines the key reactions in these synthetic pathways:
| Synthetic Pathway | Reaction Step | Key Reagents and Conditions | Description |
| Convergent | Suzuki-Miyaura Coupling | 4-Aminophenylboronic acid, Halogenated benzenesulfonate, Palladium catalyst, Base | Formation of the C-C bond between the two phenyl rings. libretexts.orgyoutube.com |
| Ullmann Condensation | 4-Haloaniline, Halogenated benzenesulfonate, Copper catalyst, High temperature | An alternative method for biphenyl bond formation. vedantu.comwikipedia.org | |
| Divergent | Nitration of Biphenyl | Nitric acid, Sulfuric acid | Introduction of a nitro group, which is a precursor to the amino group. |
| Reduction of Nitrobiphenyl | H₂, Metal catalyst (e.g., Pd, Pt) or other reducing agents | Conversion of the nitro group to an amino group to form 4-aminobiphenyl. wikipedia.org | |
| Sulfonation | Sulfuric acid, Oleum, or other sulfonating agents | Introduction of the sulfonic acid group onto the biphenyl backbone. researchgate.netnumberanalytics.com |
Stereochemical Control and Asymmetric Synthesis Considerations (if applicable to derivatives)
For the parent compound, this compound, the molecule is achiral, and therefore, its synthesis does not require stereochemical control. ncats.io The biphenyl core exhibits atropisomerism only if there is restricted rotation around the single bond connecting the two phenyl rings, which typically requires bulky substituents in the ortho positions of both rings. In this compound, the substituents are in the para positions, allowing for free rotation around the C-C single bond.
However, if derivatives of this compound were to be synthesized with chiral centers, for instance, by modifying the amino group or introducing chiral substituents on the phenyl rings, then asymmetric synthesis methodologies would become relevant. In such hypothetical cases, chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reactions.
Principles of Green Chemistry in the Synthesis of Aminobiphenyl Sulfonates
The application of green chemistry principles to the synthesis of aminobiphenyl sulfonates aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of more efficient and recyclable catalysts, and the minimization of waste.
For the crucial C-C bond-forming step in a convergent synthesis, significant progress has been made in developing greener Suzuki-Miyaura reactions. gctlc.orgcdnsciencepub.com These advancements include the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. gctlc.org Furthermore, the development of highly active and recyclable palladium catalysts, including those supported on materials like fluorous phases or palladacycles, reduces the amount of heavy metal waste. acs.orgrsc.org Nickel-catalyzed cross-coupling reactions are also being explored as a more sustainable alternative to palladium due to nickel's lower cost and greater abundance. nih.gov
In the context of sulfonation, traditional methods often employ harsh and corrosive reagents like fuming sulfuric acid, leading to the formation of significant amounts of acidic waste. amazonaws.com Greener sulfonation methods are being developed to address these issues. These include the use of solid acid catalysts, such as zeolites or silica-supported acids, which are reusable and can lead to higher selectivity and easier product separation. smolecule.comajgreenchem.com Solvent-free reaction conditions, for example, using mechanochemistry (ball-milling), also represent a significant step towards a more environmentally benign synthesis by eliminating the need for solvents and often reducing energy consumption. smolecule.com
The following table summarizes key green chemistry considerations for the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Examples and Benefits |
| Safer Solvents | Use of water or other environmentally benign solvents in cross-coupling reactions. | Aqueous Suzuki-Miyaura reactions reduce the use of volatile organic compounds (VOCs). gctlc.orgacs.org |
| Catalysis | Development of highly efficient and recyclable catalysts for cross-coupling. | Use of palladium catalysts on solid supports or nickel catalysts minimizes metal waste and allows for catalyst reuse. acs.orgrsc.orgnih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Cross-coupling reactions generally have good atom economy compared to other methods. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. | While not yet common for this specific compound, research into bio-derived aromatics is ongoing. |
| Reduction of Derivatives | Avoiding unnecessary protection and deprotection steps. | Direct C-H activation and functionalization can simplify synthetic sequences. |
| Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions. | Replacing fuming sulfuric acid with solid acid catalysts or milder sulfonating agents reduces risks. amazonaws.comajgreenchem.com |
| Design for Energy Efficiency | Employing reactions that can be conducted at ambient temperature and pressure. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. ajgreenchem.com |
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 4'-Aminobiphenyl-4-sulfonate, providing a highly accurate mass measurement that confirms its elemental composition. Techniques such as Time-of-Flight (TOF) HRMS are employed to determine the mass of the ion with exceptional precision, typically to within a few parts per million (ppm). researchgate.net
For the sulfonate anion, the exact mass is calculated based on its molecular formula, C₁₂H₁₀NO₃S⁻. The high-resolution measurement experimentally verifies this mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. nih.gov This level of accuracy is crucial for confirming the identity of the molecule in complex matrices or when characterizing newly synthesized batches.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀NO₃S⁻ | nih.gov |
| Calculated Exact Mass | 248.03813935 Da | nih.gov |
| Molecular Weight (Neutral Acid) | 249.286 g/mol | ncats.io |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of every proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the biphenyl (B1667301) core.
¹H NMR: The proton NMR spectrum of this compound is expected to be characteristic of two para-substituted aromatic rings. The protons on each ring should appear as a pair of doublets, often referred to as an AA'BB' system, due to the coupling between adjacent ortho and meta protons. The protons on the ring bearing the electron-donating amino group (–NH₂) are expected to be shielded and appear at a relatively higher field (lower ppm) compared to the protons on the ring with the electron-withdrawing sulfonate group (–SO₃⁻), which would be deshielded. The integral of the aromatic region would correspond to eight protons, while the amine protons (–NH₂) would typically appear as a broad singlet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the para-substitution pattern, four distinct aromatic carbon signals are expected for each ring. The two ipso-carbons, C4 and C4', to which the sulfonate and amino groups are attached, would show distinct chemical shifts influenced by the substituent effects. The carbons of the biphenyl bridge (C1 and C1') would also be clearly identifiable. Comparison with data from similar structures like 4-aminobiphenyl (B23562) supports the assignment of the carbon signals. spectrabase.com
| Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |
|---|---|---|---|
| H-2', H-6' | ¹H | ~6.8 - 7.2 | Doublet (AA'BB') |
| H-3', H-5' | ¹H | ~7.3 - 7.6 | Doublet (AA'BB') |
| H-2, H-6 | ¹H | ~7.6 - 7.9 | Doublet (AA'BB'), Deshielded by SO₃⁻ |
| H-3, H-5 | ¹H | ~7.7 - 8.0 | Doublet (AA'BB'), Deshielded by SO₃⁻ |
| NH₂ | ¹H | Broad Singlet | Position is solvent/concentration dependent |
| C-4' | ¹³C | ~145 - 150 | Attached to NH₂ |
| C-1' | ¹³C | ~130 - 135 | Bridgehead carbon |
| C-2', C-6' | ¹³C | ~115 - 120 | Ortho to NH₂ |
| C-3', C-5' | ¹³C | ~128 - 132 | Meta to NH₂ |
| C-4 | ¹³C | ~140 - 145 | Attached to SO₃⁻ |
| C-1 | ¹³C | ~140 - 145 | Bridgehead carbon |
| C-2, C-6 | ¹³C | ~126 - 130 | Ortho to SO₃⁻ |
| C-3, C-5 | ¹³C | ~127 - 131 | Meta to SO₃⁻ |
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity between the two aromatic rings. slideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons within each ring (e.g., H-2/H-3 and H-5/H-6), confirming the substitution pattern. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. columbia.eduepfl.ch It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying long-range (2-3 bond) ¹H-¹³C correlations and is the definitive method for confirming the linkage of the two phenyl rings. columbia.eduepfl.ch Key correlations would include those from the protons of one ring to the ipso-carbon of the other ring (e.g., correlation from H-2'/H-6' to C-1), providing unequivocal evidence of the C1-C1' bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. researchgate.net For this molecule, NOESY can show correlations between protons on the different rings (e.g., between H-2/H-6 and H-2'/H-6'), further confirming the biphenyl structure.
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H-2 ↔ H-3; H-5 ↔ H-6; H-2' ↔ H-3'; H-5' ↔ H-6' | Confirms intra-ring proton coupling networks. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H-2 ↔ C-2; H-3 ↔ C-3; H-2' ↔ C-2', etc. | Assigns protonated carbons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-2', H-6' ↔ C-1; H-2, H-6 ↔ C-1' | Confirms C1-C1' biphenyl linkage. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | NH₂ ↔ C-3', C-4', C-5' | Confirms position of the amino group. |
| NOESY | ¹H ↔ ¹H (through space) | H-2, H-6 ↔ H-2', H-6' | Confirms spatial proximity of the two rings. |
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the characteristic functional groups present in this compound.
The FTIR spectrum provides a distinct fingerprint of the molecule, with characteristic absorption bands corresponding to specific molecular vibrations. For this compound, the spectrum would be dominated by signals from the amino and sulfonate groups. researchgate.net Key expected absorption bands include the N-H stretching of the primary amine, the strong and characteristic symmetric and asymmetric S=O stretching vibrations of the sulfonate group, and various C=C and C-H vibrations of the aromatic rings.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (–NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic Rings |
| ~1600, ~1500 | C=C stretch | Aromatic Rings |
| 1170 - 1200 | S=O asymmetric stretch | Sulfonate (–SO₃⁻) |
| 1030 - 1070 | S=O symmetric stretch | Sulfonate (–SO₃⁻) |
| ~650 - 700 | S-O stretch | Sulfonate (–SO₃⁻) |
| Expected Shift (cm⁻¹) | Vibration | Structural Unit |
|---|---|---|
| ~1600 | Aromatic C=C stretch | Biphenyl Rings |
| ~1280 | Biphenyl inter-ring stretch | Biphenyl Core |
| ~1050 | S=O symmetric stretch | Sulfonate (–SO₃⁻) |
| ~1000 | Ring breathing mode | Aromatic Rings |
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystal Packing
X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides crucial insights into the crystal structure, polymorphism, and packing of molecules in the solid state.
Single Crystal X-ray Diffraction
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. americanpharmaceuticalreview.com It is particularly useful for identifying crystalline phases, assessing sample purity, and detecting polymorphism. americanpharmaceuticalreview.com In PXRD, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. rruff.infonist.govnist.gov
For this compound, a typical PXRD analysis would involve recording the diffraction pattern over a specific range of 2θ angles. The positions and relative intensities of the diffraction peaks would be characteristic of its specific crystalline form. Any crystalline impurities would manifest as additional peaks in the diffractogram. Furthermore, PXRD is instrumental in studying the effects of doping or the formation of co-crystals. For instance, in a study involving 4-acetamidophenol (4-AMP), PXRD was used to compare the diffraction patterns of pure 4-AMP with that of 4-AMP doped with tartaric acid, revealing additional peaks that indicated the presence of new crystalline phases due to doping. researchgate.net
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.8 | 4.27 | 80 |
| 22.1 | 4.02 | 65 |
| 25.7 | 3.46 | 50 |
| 30.2 | 2.96 | 30 |
Note: This table is a hypothetical representation and does not reflect actual experimental data.
Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis
Chromatographic techniques are paramount for separating the components of a mixture and for the quantitative determination of individual analytes. For a compound like this compound, various advanced chromatographic methods are employed to ensure its purity, separate it from its isomers, and accurately measure its concentration.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is crucial for its quality control.
A typical reversed-phase HPLC (RP-HPLC) method would utilize a C8 or C18 column. wu.ac.th The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of the target compound from any impurities or related substances. wu.ac.th
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For instance, a validated HPLC method for a related compound, 4-aminobiphenyl, demonstrated linearity over a specific concentration range with a high correlation coefficient. wu.ac.th Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 260 nm or 276 nm. google.comresearchgate.net More advanced detectors like a photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. wu.ac.th
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | A: Ammonium formate buffer; B: Acetonitrile (Gradient elution) sielc.comgoogle.com |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Detection | UV at 265 nm wu.ac.th |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com However, due to the low volatility of this compound, which contains both a polar amino group and a sulfonic acid group, direct GC analysis is challenging. Therefore, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior. gcms.czsigmaaldrich.com
Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the sulfonic acid group, esterification is a common approach, for example, by reaction with an alkylating agent to form a methyl or pentafluorobenzyl (PFB) ester. gcms.czchromforum.org The amino group can be acylated or silylated. gcms.cz Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the amino group into a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. sigmaaldrich.comresearchgate.net
Once derivatized, the sample can be injected into the GC system, which is typically equipped with a mass spectrometer (MS) for detection. GC-MS provides both chromatographic separation and mass spectral data, allowing for confident identification and quantification of the analyte. nih.govresearchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. mdpi.comosti.gov
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wiley.com It is particularly well-suited for the analysis of charged species like this compound, which exists as an anion in appropriate buffer systems.
In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a sodium borate (B1201080) buffer. nih.gov A voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their electrophoretic mobility. Detection is commonly performed using UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence (LIF). wiley.com
CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. wiley.com It can be a powerful tool for the purity assessment of this compound and for the separation of closely related ionic impurities. The separation of aromatic sulfonates and aromatic amines has been successfully demonstrated using CE. nih.govnih.govcapes.gov.br
Hyphenated Analytical Techniques for Enhanced Detection and Structural Characterization
Liquid chromatography-mass spectrometry (LC-MS) stands as a primary technique for the analysis of non-volatile and polar compounds like this compound. Its high sensitivity and selectivity allow for the detection and quantification of this analyte without the need for chemical derivatization, which is often required for other methods.
Detailed Research Findings:
Research has demonstrated that reversed-phase high-performance liquid chromatography (HPLC) is effective for separating this compound from other aromatic amines and matrix components. The coupling of HPLC with a mass spectrometer, particularly one equipped with an electrospray ionization (ESI) source, provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.
In a typical LC-MS analysis, the selection of the mobile phase is critical. A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile is commonly employed. The acid helps to improve peak shape and ionization efficiency in the MS source. The mass spectrometer can be operated in either positive or negative ion mode, though positive mode is often used for amines to detect the protonated molecule [M+H]⁺. For the sulfonated compound, negative ion mode could also be effective, detecting the deprotonated molecule [M-H]⁻.
While specific studies on this compound are not abundant in public literature, the analytical principles are well-established for related sulfonated aromatic amines and aminobiphenyls. nih.govacs.orglcms.czlcms.cz For instance, the analysis of primary aromatic amines (PAAs) in various products often utilizes LC-MS to achieve low detection limits. lcms.czlcms.cz The general approach involves optimizing the chromatographic conditions to separate isomers and then using the mass spectrometer to confirm the identity of each peak. lcms.cz
Table 1: Illustrative LC-MS Parameters for Aromatic Amine Analysis Note: This table is based on typical methods for related compounds, as specific data for this compound is limited.
| Parameter | Typical Conditions |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) |
| Monitored Ions | Predicted [M+H]⁺: m/z 250.0592; Predicted [M-H]⁻: m/z 248.0436 |
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, which are conferred by the sulfonic acid group. nih.govresearchgate.net Therefore, analytical strategies for related compounds using GC-MS typically fall into two categories: pyrolysis-GC-MS or GC-MS following a derivatization step.
Detailed Research Findings:
Pyrolysis-GC-MS (Py-GC-MS): This technique involves heating the sample to a high temperature in the absence of oxygen, causing the compound to break down into smaller, more volatile fragments. nih.govresearchgate.net These fragments are then separated by the gas chromatograph and identified by the mass spectrometer. Studies on various sulfonated aromatic amines have shown that they often yield characteristic pyrolysis products. nih.gov For this compound, one would expect to see fragments corresponding to aniline (B41778) and other biphenyl derivatives. A study on sixteen sulfonated and unsulfonated azo dyes and eleven sulfonated and unsulfonated aromatic amines found that aniline and aminonaphthalene were the main pyrolysis products. nih.govresearchgate.net The optimal pyrolysis temperature for most of the tested compounds was 500°C. nih.govresearchgate.net
GC-MS with Derivatization: To make polar compounds like aromatic amines suitable for GC analysis, a derivatization step is often employed. This process involves a chemical reaction to replace active hydrogens (e.g., on the amine and sulfonate groups) with less polar, more volatile groups. While specific derivatization procedures for this compound are not detailed in the available literature, methods for the parent compound, 4-aminobiphenyl, often involve acylation or silylation. The derivatized product is then volatile enough to be analyzed by GC-MS. who.int This approach has been successfully used to quantify 4-aminobiphenyl in various samples, including biological matrices. nih.gov
Table 2: Potential GC-MS Approaches for this compound
| Analytical Approach | Description | Key Parameters | Expected Outcome |
| Pyrolysis-GC-MS | Thermal decomposition of the sample into volatile fragments prior to GC-MS analysis. nih.govresearchgate.net | Pyrolysis Temperature: ~500-800°C; GC Column: Standard non-polar (e.g., DB-5ms) | Identification of characteristic fragments like aniline and biphenyl derivatives. nih.gov |
| GC-MS with Derivatization | Chemical modification to increase volatility (e.g., silylation of the sulfonate and amine groups). | Derivatizing Agent: e.g., BSTFA, PFPA; Reaction Conditions: Temperature and time dependent on agent. | A single peak for the derivatized analyte, allowing for quantification. |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Properties
Quantum chemical calculations are at the forefront of understanding the electronic makeup of 4'-Aminobiphenyl-4-sulfonate, providing a detailed picture of its geometry, stability, and orbital characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Frontier Molecular Orbitals
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules of this size, offering a balance between accuracy and computational cost. DFT studies on this compound and related substituted biphenyls typically employ functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic parameters. scivisionpub.comgithub.iosu.seglobalresearchonline.netnih.gov
Optimized geometry calculations reveal key structural parameters. For instance, in related biphenyl (B1667301) systems, the dihedral angle between the two phenyl rings is a critical parameter, influencing the extent of π-conjugation. scivisionpub.com For this compound, this angle is expected to be non-planar in the gas phase due to steric hindrance between the ortho-hydrogens on the two rings. Solvation effects, however, can influence this angle.
The energetic properties, including total energy and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the aminophenyl moiety, reflecting the electron-donating nature of the amino group. Conversely, the LUMO is likely distributed across the biphenyl system, with significant contributions from the sulfonate-bearing ring.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller gap generally implies higher reactivity. For this compound, the presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-SO3-) is expected to reduce the HOMO-LUMO gap compared to unsubstituted biphenyl, thereby influencing its electronic absorption properties.
Table 1: Representative Calculated DFT Data for a Substituted Biphenyl Analogue
| Parameter | Value |
| Optimized Dihedral Angle (gas phase) | ~42° |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap (ΔE) | 3.9 eV |
Ab Initio Methods for Advanced Electronic Structure Analysis
For more rigorous electronic structure analysis, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate descriptions of electron correlation effects. nih.gov These methods are particularly useful for refining the understanding of intermolecular interactions and for high-accuracy calculations of properties like electron affinities and ionization potentials. While full geometry optimization with high-level ab initio methods for a molecule of this size can be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common practice to obtain more accurate energetic information. ebi.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with a solvent environment. researchgate.netbenthamopenarchives.com By simulating the motions of atoms and molecules, MD can reveal how the molecule behaves in solution, which is crucial for understanding its properties in a realistic chemical context.
For this compound, a key aspect to investigate via MD simulations is the rotational barrier around the C-C bond connecting the two phenyl rings. The simulations can map the potential energy surface as a function of the dihedral angle, providing information on the most stable conformations and the energy required to transition between them.
Furthermore, MD simulations in an aqueous environment can elucidate the hydration structure around the molecule. The sulfonate group, being ionic, is expected to be strongly hydrated, with water molecules forming a structured shell around it. The amino group will also participate in hydrogen bonding with water. Understanding these interactions is critical for predicting the molecule's solubility and its behavior in biological systems. Simulations of anionic surfactants with similar structural features have shown that these molecules can form aggregates or micelles in solution, a behavior that could also be explored for this compound. rsc.orgresearchgate.netsdu.edu.cn
Prediction of Chemical Reactivity and Selectivity based on Computational Models
Computational models, particularly those derived from DFT, allow for the prediction of chemical reactivity and selectivity through the analysis of various reactivity descriptors. scirp.orgmdpi.comscielo.org.mx These descriptors provide a quantitative measure of a molecule's propensity to undergo chemical reactions.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
For this compound, the amino group is expected to be a primary site for electrophilic attack, while the biphenyl ring system, influenced by the electron-withdrawing sulfonate group, could be susceptible to nucleophilic attack. Local reactivity descriptors, such as the Fukui function, can be calculated to identify the most reactive atomic sites within the molecule for both nucleophilic and electrophilic attacks. scielo.org.mx The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically around the sulfonate and amino groups) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively. scivisionpub.comscielo.org.mx
Table 2: Representative Global Reactivity Descriptors for a Substituted Aminobiphenyl Analogue
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -3.85 |
| Hardness (η) | 1.95 |
| Softness (S) | 0.51 |
| Electrophilicity Index (ω) | 3.80 |
Note: This table presents representative data for a substituted aminobiphenyl analogue. The values are illustrative and would be calculated from the HOMO and LUMO energies.
Theoretical Prediction of Spectroscopic Signatures
Computational methods are highly valuable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. github.iorsc.orgnih.gov By performing calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental spectra and can be used to confirm the structure of the compound. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be simulated computationally. globalresearchonline.netnih.gov Frequency calculations based on DFT can predict the vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to identify characteristic peaks corresponding to specific functional groups, such as the N-H stretching of the amino group, the S=O stretching of the sulfonate group, and the various C-C and C-H vibrations of the aromatic rings.
Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). ijcce.ac.irresearchgate.netrsc.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the π-π* transitions within the biphenyl system are expected to be the most significant, and the presence of the amino and sulfonate groups will influence the position and intensity of these absorptions.
Computational Design and Screening of Novel Aminobiphenyl Sulfonate Analogues
The insights gained from computational studies of this compound can be leveraged for the rational design and in silico screening of novel analogues with desired properties. researchgate.netresearchgate.netnih.gov By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the phenyl rings—it is possible to computationally predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity.
Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate calculated molecular descriptors with specific activities. researchgate.net This allows for the virtual screening of large libraries of potential analogues to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules. For instance, analogues with modified electronic properties for applications in materials science or with specific interaction capabilities for biological targets could be designed and evaluated computationally before any laboratory work is undertaken.
Chemical Reactivity and Transformation Mechanisms Non Biological Context
Reactivity of the Amine Moiety in 4'-Aminobiphenyl-4-sulfonate
The amine group (-NH2) on the biphenyl (B1667301) ring is a key center of reactivity, susceptible to a range of chemical modifications.
The amine moiety can be diazotized, acetylated, and alkylated. chemicalbook.com For instance, it can react with acids and acid anhydrides. chemicalbook.com The formation of salts with hydrochloric acid and sulfuric acid is a characteristic reaction of its basic nature. chemicalbook.com
The amine group of this compound can undergo oxidation. In controlled chemical systems, this can lead to the formation of various products. For example, oxidation can result in the formation of N-hydroxy derivatives. nih.gov Cytochrome P450 1A2 is known to oxidize 4-aminobiphenyl (B23562) to N-hydroxy-4-aminobiphenyl. wikipedia.org This N-hydroxy metabolite is highly electrophilic. nih.gov
Conversely, the nitro precursor of this compound can be reduced to form the amine. The parent compound, 4-aminobiphenyl, is prepared by the reduction of 4-nitrobiphenyl (B1678912). wikipedia.org
Reactivity and Stability of the Sulfonate Group
The sulfonate group (-SO3-) imparts distinct properties to the molecule, including its stability and acidity.
The sulfonate group is generally considered to be chemically stable. Sulfonic acids are strong acids, meaning they readily donate their proton and exist as the sulfonate anion over a wide pH range. researchgate.net The hydration shell of the sulfonate ion is relatively stable at neutral pH. researchgate.net However, the stability of sulfonate esters can be influenced by the nature of the alcohol involved, with esters of primary alcohols being more stable than those of secondary or tertiary alcohols. researchgate.net Many sulfonate esters can be hydrolyzed by various chemical agents. researchgate.net
Temperature can also affect stability. An increase in temperature can lead to the breaking of hydrogen bonds between water molecules and the sulfonate groups, which can influence the behavior of polymers containing sulfonate groups in aqueous solutions. researchgate.net
The product is chemically stable under standard ambient conditions (room temperature). sigmaaldrich.com However, it can form explosive mixtures with air upon intense heating. sigmaaldrich.com
As the conjugate base of a strong sulfonic acid, the sulfonate group is a very weak base. In aqueous solutions, it will readily accept a proton only at very low pH values. This property is crucial in understanding its behavior in proton transfer processes. The pKa of sulfonic acids is generally less than 0, indicating their strong acidic nature. researchgate.net
Intermolecular Interactions and Self-Assembly Propensities
The presence of both a polar, charged sulfonate group and a less polar biphenylamine structure allows for a variety of intermolecular interactions. These include hydrogen bonding involving the amine and sulfonate groups, as well as π-π stacking interactions between the biphenyl rings. These non-covalent forces can lead to self-assembly in solution, forming aggregates and other supramolecular structures. The balance between the hydrophilic nature of the sulfonate group and the hydrophobic character of the biphenyl core is a key determinant of its self-assembly behavior.
Photochemical and Radiolytic Transformation Pathways in Chemical Systems
The transformation of this compound when exposed to light (photochemistry) or ionizing radiation (radiolysis) involves complex radical-initiated reactions. While specific studies on this compound are not extensively documented, the transformation pathways can be inferred from research on related sulfonated aromatic compounds and aromatic amines.
Photochemical Transformation:
The photochemical degradation of aromatic sulfonates is often initiated by the absorption of UV light, leading to the generation of reactive species. For aromatic sulfonates, the primary photochemical process can involve the cleavage of the carbon-sulfur bond. The presence of the amino group on the other phenyl ring can influence the electron distribution within the molecule, potentially affecting the absorption spectrum and the efficiency of photochemical reactions.
The photocatalytic degradation of aromatic sulfonates, often studied in the presence of a semiconductor catalyst like titanium dioxide (TiO2), proceeds through the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation. unito.it These radicals can attack the aromatic rings, leading to a cascade of reactions.
Key transformation pathways likely include:
Hydroxylation: The hydroxyl radical can add to the aromatic rings, forming hydroxylated intermediates.
Desulfonation: The sulfonate group can be cleaved from the aromatic ring, releasing sulfate (B86663) ions (SO4^2-) into the solution. This is a common pathway observed in the photocatalytic degradation of various sulfonated aromatic compounds. unito.it
Oxidation of the Amino Group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives.
Ring Opening: Prolonged exposure to photochemical oxidation can result in the cleavage of the aromatic rings, leading to the formation of smaller aliphatic compounds and eventual mineralization to CO2 and water.
Radiolytic Transformation:
Pulse radiolysis studies on sulfonated aromatic compounds, such as isopropyl benzene (B151609) sulfonic acid, have shown that hydroxyl radicals (•OH) and hydrogen atoms (•H) are key reactive species generated from the radiolysis of water. researchgate.net These species play a crucial role in the degradation of the aromatic compounds.
The reaction of hydroxyl radicals with aromatic sulfonates is reported to occur at diffusion-limited rates. researchgate.net The proposed mechanism involves the formation of an OH-adduct, which can then undergo further reactions. In acidic conditions, this can lead to the formation of cation radicals. researchgate.net
For this compound, the likely radiolytic transformation pathways would be initiated by attack from •OH and •H radicals, as well as hydrated electrons (e_aq-).
Reaction with •OH: The hydroxyl radical is a powerful oxidizing agent and can react with both the aromatic rings and the amino group. This can lead to the formation of hydroxylated derivatives and oxidation of the amino group.
Reaction with •H: The hydrogen atom can also add to the aromatic rings, forming radical adducts that can participate in subsequent reactions.
Reaction with e_aq-: The hydrated electron is a strong reducing agent and could potentially react with the molecule, for instance, by leading to desulfonation.
The initial products of these radical reactions are often transient and highly reactive, leading to a complex mixture of secondary products.
| Transformation Type | Initiating Species/Condition | Primary Transformation Pathways | Potential Intermediate/Final Products |
| Photochemical (UV/TiO2) | Hydroxyl radicals (•OH) | Hydroxylation, Desulfonation, Amino group oxidation, Ring opening | Hydroxylated aminobiphenyls, Aminobiphenyl, Nitro-derivatives, Sulfate ions, Aliphatic acids, CO2 |
| Radiolytic | •OH, •H, e_aq- | Radical addition, Oxidation, Reduction, Desulfonation | Hydroxylated aminobiphenyl sulfonates, Aminobiphenyl radical adducts, Sulfate ions |
Controlled Chemical Degradation Mechanisms and Product Identification (e.g., in wastewater treatment models, not biological remediation)
The controlled chemical degradation of this compound is relevant in the context of wastewater treatment, where advanced oxidation processes (AOPs) are employed to remove persistent organic pollutants. These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical.
Advanced Oxidation Processes (AOPs):
Fenton and Fenton-like Reactions: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and a ferrous iron (Fe^2+) catalyst to generate hydroxyl radicals. sfu.canih.gov Studies on related sulfonated polymers, like polystyrene sulfonate, have demonstrated that the Fenton reaction can effectively break down the aromatic structure. osti.gov The sulfonate group itself can play a role in the reaction by chelating with the iron ions, thereby generating hydroxyl radicals in close proximity to the polymer chain. osti.gov For this compound, the Fenton process would likely lead to hydroxylation of the biphenyl rings, oxidation of the amino group, and eventual ring cleavage. The degradation of other aromatic compounds via Fenton's reagent has been shown to produce hydroxylated and dimeric products. nih.gov
Ozonation: Ozone (O3) is a strong oxidant that can react with organic compounds either directly or through the formation of hydroxyl radicals in water, especially at higher pH. nih.gov While some sulfonamides are refractory to direct ozone oxidation, they are susceptible to degradation by hydroxyl radicals generated during ozonation. nih.gov The reaction of ozone with the amino group of this compound would likely be a primary point of attack, leading to oxidation. The aromatic rings can also be attacked, particularly if hydroxyl radicals are generated.
Product Identification:
The identification of degradation products is crucial for understanding the reaction mechanisms and ensuring the complete removal of toxic compounds. The degradation of complex aromatic molecules like this compound typically results in a variety of intermediate products before complete mineralization.
Based on studies of similar compounds, the expected degradation products would include:
Hydroxylated derivatives: Formed by the addition of hydroxyl radicals to the biphenyl rings.
Products of amino group oxidation: Such as nitroso- and nitro-biphenyl sulfonates.
Desulfonated products: Resulting in the formation of 4'-aminobiphenyl and sulfate ions.
Ring-opened products: Smaller organic acids and aldehydes resulting from the cleavage of the aromatic rings.
Polymerization products: In some cases, radical reactions can lead to the formation of higher molecular weight condensation products. nih.gov
The specific distribution of these products would depend on the reaction conditions, such as the type of AOP used, the concentrations of reactants, pH, and temperature.
| Degradation Method | Key Reactants | Primary Mechanism | Identified/Expected Degradation Products |
| Fenton Reaction | H2O2, Fe^2+ | Generation of hydroxyl radicals (•OH) | Hydroxylated biphenyls, oxidized amino-derivatives, ring cleavage products, sulfate ions |
| Ozonation | O3, H2O | Direct oxidation by O3 and/or attack by •OH | Oxidized amino-derivatives (nitroso, nitro), hydroxylated biphenyls, ring cleavage products |
Applications in Advanced Chemical Systems and Materials Science Non Biological
Role as Ligands or Components in Catalysis and Organocatalysis
While direct applications of 4'-Aminobiphenyl-4-sulfonate as a primary ligand or organocatalyst are not extensively documented, its structural motifs are central to several catalytic systems. The presence of both an amino and a sulfonic acid group suggests its potential utility in bifunctional catalysis, where one group can activate a substrate while the other directs the reaction or enhances solubility.
Organocatalysis often employs small organic molecules to accelerate chemical reactions. canada.ca The amino group in this compound could, in principle, act as a basic site in organocatalytic reactions, similar to how other amines are used. For instance, bifunctional amino-thiourea organocatalysts have been successful in promoting enantioselective conjugate addition reactions. rsc.org Furthermore, the synthesis of axially chiral biaryl amino acids has been achieved through organocatalytic asymmetric activation of amide C-N bonds, highlighting the importance of biaryl structures in designing advanced catalysts. nih.gov
In the realm of metal-catalyzed reactions, biaryl phosphine (B1218219) ligands are crucial for many palladium-catalyzed cross-coupling reactions. sigmaaldrich.com While this compound is not a phosphine ligand, its biphenyl (B1667301) structure is a key feature of these successful ligands. It is conceivable that derivatives of this compound could be synthesized to act as ligands for transition metals. The sulfonate group could enhance the water solubility of the resulting metal complexes, which is advantageous for green chemistry applications. The synthesis of metal complexes with related amino-containing ligands, such as those derived from 4-aminoantipyrine, has been reported, demonstrating the ability of amino groups to coordinate with various transition metals. njit.edu
Integration into Polymeric Materials for Functional Applications
The bifunctionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The amino group can participate in polymerization reactions to form polyamides or polyimides, while the sulfonic acid group provides ionic functionality.
Proton exchange membranes are a critical component of fuel cells and electrolyzers, and materials with high proton conductivity and good thermal and mechanical stability are required. canada.ca Sulfonated aromatic polymers are a major class of materials being investigated as alternatives to perfluorinated membranes like Nafion. acs.org The sulfonic acid groups in these polymers facilitate proton transport.
Polymers derived from this compound are potential candidates for PEMs. The rigid biphenyl unit would contribute to the mechanical and thermal stability of the polymer backbone, while the sulfonic acid groups would provide the necessary proton conductivity. Research on sulfonated poly(aryl ether ketone)s canada.ca and sulfonated polyimides acs.org has shown that the introduction of sulfonic acid groups into aromatic polymer backbones is a viable strategy for creating effective PEMs. For example, a sulfonated diamine monomer, 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, has been used to prepare sulfonated polyimides with proton conductivities similar to or higher than Nafion 117 at high humidity. acs.org This demonstrates the potential of using sulfonated amino-aromatic monomers like this compound in the synthesis of high-performance PEMs.
A study on sulfonated biphenylated poly(aryl ether ketone)s reported that such membranes showed excellent direct methanol (B129727) fuel cell (DMFC) performance. canada.ca The properties of these membranes are summarized in the table below.
| Membrane Property | Result | Reference |
| Proton Conductivity | Comparable to or exceeding Nafion under certain conditions | acs.org |
| Thermal Stability | High decomposition temperatures | canada.ca |
| Water Uptake | Dependent on the degree of sulfonation | acs.org |
| Methanol Permeability | Lower than Nafion in some cases | canada.ca |
The sulfonic acid group in this compound makes it suitable for creating ion-exchange resins. These resins are widely used for water purification and chemical separations. sigmaaldrich.com Strong cation exchange resins, which typically contain sulfonic acid groups, are effective in removing cations from solutions. samcotech.com
Polymers synthesized from this compound could act as ion-exchange materials. The sulfonic acid sites would be responsible for binding cationic species, such as heavy metal ions. The porous structure of such polymeric resins would allow for the efficient capture of target ions from a liquid phase. The use of sulfonated resins for the retention of various organic and inorganic species is a well-established technique. psu.edu While specific studies on polymers from this compound for this purpose are not available, the principle is demonstrated by the wide use of sulfonated polystyrene-divinylbenzene resins in ion-exchange chromatography. sigmaaldrich.comsamcotech.compsu.edu
The potential applications of such adsorbent materials include the removal of heavy metal pollutants from wastewater. The detection of heavy metal ions is a significant area of research, with various materials being developed for this purpose. researchgate.netnih.govnih.gov An adsorbent material based on a polymer of this compound could be a valuable addition to this field.
Supramolecular Chemistry: Design of Self-Assembled Structures and Host-Guest Systems
The rigid, rod-like structure of the biphenyl unit, combined with the potential for hydrogen bonding and electrostatic interactions through the amino and sulfonate groups, makes this compound an interesting building block for supramolecular chemistry.
Self-assembly of molecules into well-defined structures is a cornerstone of supramolecular chemistry. Liquid crystals are a state of matter where molecules exhibit a degree of orientational order. The elongated shape of the biphenyl moiety is a common feature in molecules that form liquid crystalline phases. Research on other sulfonic acid derivatives has shown that they can form liquid crystals. nih.govrsc.org For example, a series of (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acids were found to exhibit smectic A mesophases. nih.govrsc.org This suggests that derivatives of this compound could also be designed to have liquid crystalline properties.
In host-guest chemistry, a larger host molecule can encapsulate a smaller guest molecule. The design of molecular cages and other host systems is an active area of research. While there are no specific reports of this compound being used to create host-guest systems, its structure lends itself to such applications. For example, it could potentially be incorporated into larger macrocyclic structures or metal-organic frameworks (MOFs).
Development of Chemosensors and Probes for Specific Chemical Analytes
Chemosensors are molecules that signal the presence of a specific chemical species, often through a change in color or fluorescence. The biphenyl core of this compound can act as a fluorophore. Modification of the amino or sulfonate group could lead to changes in its fluorescent properties upon binding to a target analyte.
While no chemosensors based directly on this compound have been reported, related structures have been used in sensor development. For instance, an activity-based fluorescent sensor for the human phenol (B47542) sulfotransferase SULT1A1 has been developed. nih.govresearchgate.net Although the sensor molecule itself is different, this work highlights the potential of using sulfonation reactions in the design of fluorescent probes.
Sensors for metal ions are another area where derivatives of this compound could be applied. The amino group could act as a binding site for metal ions, and this binding event could modulate the fluorescence of the biphenyl core. Fluorescent sensors for various metal ions have been developed using different chemical platforms. researchgate.netmdpi.commdpi.com The principles used in these sensors could potentially be applied to systems based on this compound.
Use as Reagents and Intermediates in Specialized Organic Synthesis
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and then subjected to a variety of coupling reactions, a classic method in the synthesis of azo dyes. njit.edurdd.edu.iqjbiochemtech.comunb.cacuhk.edu.hk Azo dyes are a large and important class of industrial colorants, and the biphenyl unit would be expected to influence the color and properties of the resulting dye. A new azo dye has been prepared from the related compound 4,4-diaminodiphenyl sulfonate. rdd.edu.iq
The biphenyl moiety itself is a key structural feature in many pharmaceuticals and functional materials. researchgate.net this compound provides a scaffold that can be further functionalized. For example, the amino group can be acylated or alkylated to introduce new functional groups. The synthesis of biphenyls and their derivatives is an active area of research in organic chemistry. researchgate.net
Future Research Directions and Emerging Paradigms in Aminobiphenyl Sulfonate Chemistry
The field of aminobiphenyl sulfonate chemistry is poised for significant advancement, driven by the demand for novel materials with tailored functionalities. Future research is gravitating towards more efficient, sustainable, and precise molecular construction. The inherent properties of the 4'-Aminobiphenyl-4-sulfonate scaffold, with its adaptable biphenyl (B1667301) core, a nucleophilic amino group, and a versatile sulfonate group, make it a prime candidate for exploration in several cutting-edge areas of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4'-Aminobiphenyl-4-sulfonate derivatives in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling reactions between biphenyl precursors and sulfonating agents. For example:
Sulfonation : React 4-aminobiphenyl with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonate group .
Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or TLC .
Characterization : Employ H NMR in DMSO- to observe aromatic proton splitting patterns and FTIR to confirm sulfonate stretching vibrations (~1180–1120 cm) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use methanol solutions (as in catalog AS-E0578) to minimize dust formation. Work in a fume hood with PPE (gloves, lab coat, goggles) due to potential carcinogenicity .
- Storage : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor stability via periodic LC-MS analysis .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm sulfonate group orientation and hydrogen-bonding networks (e.g., R factor < 0.06 as in ).
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., CHNOS requires m/z 249.0532) .
- UV-Vis spectroscopy : Analyze absorption maxima (e.g., ~260 nm for aromatic transitions) to assess electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic review : Compare datasets across studies (e.g., PubChem, NIST) to identify variables like solvent polarity or impurity profiles .
- Reproducibility assays : Replicate experiments under standardized conditions (pH 7.4, 37°C) and quantify uncertainties using error propagation models .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate dose-response discrepancies in cytotoxicity studies .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .
- Retrosynthetic analysis : Leverage AI-driven tools (e.g., Pistachio or Reaxys databases) to propose feasible routes for functionalizing the biphenyl core .
Q. How does the sulfonate group’s electronic configuration affect the compound’s interactions in catalytic systems?
- Methodological Answer :
- X-ray photoelectron spectroscopy (XPS) : Measure sulfur 2p binding energy (~168–170 eV) to assess sulfonate charge distribution .
- Electrochemical studies : Perform cyclic voltammetry in acetonitrile to correlate sulfonate electron-withdrawing effects with redox potentials .
- Molecular docking : Model interactions with enzymes (e.g., sulfotransferases) using AutoDock Vina to explore steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
